Superior Kinase Selectivity Profile of BMX-IN-1 Over Ibrutinib
BMX-IN-1 exhibits a distinct kinase selectivity profile compared to the dual BMX/BTK inhibitor Ibrutinib. While both compounds target BMX and BTK, BMX-IN-1 is significantly less potent against a range of other Tec family kinases and off-targets. Notably, BMX-IN-1 is more than 47- to 656-fold less potent against Blk, JAK3, EGFR, Itk, and Tec [1]. In a selectivity screen of 442 kinases, BMX-IN-1 demonstrated high selectivity with an S(10) score of 0.01 . This contrasts with Ibrutinib's broader activity profile, which includes potent inhibition of BLK, and higher activity against EGFR and ITK [2].
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | IC50: BMX = 8 nM, BTK = 10.4 nM, BLK = 37.7 nM, JAK3 = 17.5 nM, EGFR(T790M) = 42.8 nM, ITK = 52 nM, TEC = 65.3 nM; S(10) Score = 0.01 (KinomeScan, 1 µM) |
| Comparator Or Baseline | Ibrutinib IC50: BMX = 5.7-35.6 nM, BTK = 0.5-12.8 nM, BLK = 0.1-1 nM, EGFR = 5.6 nM, ITK = 2.2 nM [2] |
| Quantified Difference | BMX-IN-1 is 47-656 fold less potent against Blk, JAK3, EGFR, Itk, and Tec compared to BMX/BTK. Ibrutinib's potency on these off-targets is significantly higher. |
| Conditions | Biochemical kinase activity assays (e.g., Z'-Lyte, KinomeScan) at ATP concentrations near Km. |
Why This Matters
This superior selectivity reduces potential off-target effects in cellular and in vivo assays, making BMX-IN-1 a more precise tool for studying BMX-specific signaling pathways.
- [1] Liu F, et al. Discovery of a selective irreversible BMX inhibitor for prostate cancer. ACS Chem Biol. 2013;8(7):1423-8. PMID: 23594111 View Source
- [2] Honigberg LA, et al. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010;107(29):13075-80. doi:10.1073/pnas.1004594107 View Source
